molecular formula C16H16O5 B15285801 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- CAS No. 2743-14-8

2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-

Cat. No.: B15285801
CAS No.: 2743-14-8
M. Wt: 288.29 g/mol
InChI Key: GBJRDULCMRSYSL-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- is a heterocyclic organic compound It is characterized by a pyranone ring structure with various substituents, including a methoxy group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is typically maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy and dimethoxyphenyl groups in 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJRDULCMRSYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309658
Record name 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743-14-8
Record name 11-Methoxyyangonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2743-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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